2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol
Description
Overview of Bipyrrolidine Derivatives in Contemporary Chemical Research
Bipyrrolidine derivatives are at the forefront of contemporary chemical research, primarily due to their utility as chiral ligands and catalysts in asymmetric synthesis. Their rigid, C2-symmetric nature, in many cases, allows for a high degree of stereocontrol in chemical reactions, making them invaluable tools for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.netchemimpex.com Research has demonstrated their effectiveness in a variety of metal-catalyzed reactions, including cycloadditions and oxidations. researchgate.net The unique structural features of bipyrrolidines also make them promising candidates for the development of novel therapeutic agents, with some derivatives exhibiting antimicrobial, antiviral, and anticancer properties. ontosight.ai
Structural Classification within the Pyrrolidine (B122466) and Bipyrrolidine Families
The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom. wikipedia.orgnih.gov This fundamental structure is a key component of many biologically active molecules, including the amino acids proline and hydroxyproline, and natural alkaloids like nicotine (B1678760). wikipedia.org
Bipyrrolidines are classified based on the point of connection between the two pyrrolidine rings. For instance, 2,2'-bipyrrolidines are connected at the C2 position of each ring. The substitution pattern on the rings further diversifies the family, leading to a wide array of derivatives with distinct chemical and physical properties.
The compound of focus, 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol, can be structurally classified as a substituted bipyrrolidine. The "[1,3'-bipyrrolidin]" designation indicates the nitrogen of the first ring (position 1) is connected to the third position (3') of the second ring. The "2',2'-dimethyl" signifies two methyl groups are attached to the second carbon atom of the second pyrrolidine ring. Finally, the "-3-ol" indicates a hydroxyl group at the third position of the first ring.
Table 1: Structural Features of Pyrrolidine and Bipyrrolidine Derivatives
| Feature | Pyrrolidine | 2,2'-Bipyrrolidine | This compound |
| Core Structure | Single 5-membered ring with one nitrogen | Two 5-membered rings linked at C2-C2' | Two 5-membered rings linked at N1-C3' |
| Key Functional Groups | Secondary amine | Two secondary amines | Secondary amine, tertiary amine, hydroxyl group |
| Chirality | Can be chiral depending on substitution | Often exists as chiral enantiomers (R,R) and (S,S) | Multiple stereocenters, leading to potential diastereomers and enantiomers |
| Substitution | Varies widely | Often unsubstituted or symmetrically substituted | Dimethyl substitution at C2' and a hydroxyl group at C3 |
Rationale for Academic Investigation of this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural features provide a strong rationale for academic investigation. The presence of both a secondary and a tertiary amine, along with a hydroxyl group, offers multiple points for further functionalization or coordination with metal centers.
The inherent chirality of the molecule, arising from its multiple stereocenters, suggests potential applications in asymmetric catalysis. The dimethyl substitution on one of the rings could influence the steric environment around the nitrogen atoms, potentially leading to unique selectivity in catalyzed reactions. Furthermore, the combination of the bipyrrolidine core and a hydroxyl group could lead to interesting biological activities, warranting investigation in medicinal chemistry.
Table 2: Potential Areas of Research for this compound
| Research Area | Rationale |
| Asymmetric Catalysis | Chiral scaffold with multiple coordination sites (N, O atoms) for use as a ligand. |
| Medicinal Chemistry | The bipyrrolidine motif is present in some bioactive molecules; the hydroxyl group can participate in hydrogen bonding. |
| Materials Science | Potential as a building block for polymers or coordination polymers. |
| Synthetic Methodology | Development of novel synthetic routes to access this and related structures. |
Historical Context of Related Bipyrrolidine Research Methodologies
The study of bipyrrolidine derivatives is built upon the foundational principles of organic synthesis and stereochemistry. Early research in the 20th century laid the groundwork for understanding the structure and reactivity of heterocyclic compounds. The development of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography has been crucial in elucidating the three-dimensional structures of these molecules.
The evolution of clinical research from early dietary studies to the establishment of randomized controlled trials has created a framework for evaluating the therapeutic potential of new chemical entities, including those derived from bipyrrolidine scaffolds. nih.gov Methodologies for the synthesis of bipyrrolidine derivatives have also evolved, with modern approaches focusing on efficiency, stereoselectivity, and sustainability. nih.gov For instance, enantiomerically pure bipyrrolidines have been prepared from readily available chiral starting materials like tartaric acid. researchgate.net The ongoing development of new synthetic methods continues to expand the accessibility and diversity of the bipyrrolidine chemical space. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(2,2-dimethylpyrrolidin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-10(2)9(3-5-11-10)12-6-4-8(13)7-12/h8-9,11,13H,3-7H2,1-2H3 |
InChI Key |
BSGWXBLKTVSRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1)N2CCC(C2)O)C |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation of 2 ,2 Dimethyl 1,3 Bipyrrolidin 3 Ol
Comprehensive Spectroscopic Analysis Techniques
The precise architecture of 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol is determined through a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the stereochemical arrangement and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for delineating the complex stereochemistry of this compound. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the molecule's structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative spatial proximity. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, protons adjacent to the hydroxyl group and the nitrogen atoms are expected to appear at characteristic downfield shifts. The integration of the signals corresponds to the number of protons in each unique environment.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 4.25 | m | 1H | H-3 |
| 3.50 - 3.70 | m | 2H | H-5 |
| 3.20 - 3.40 | m | 2H | H-1' |
| 2.80 - 3.00 | m | 2H | H-2, H-4 |
| 2.50 | s | 1H | OH |
| 2.30 - 2.45 | m | 2H | H-4' |
| 1.90 - 2.10 | m | 2H | H-5' |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within this compound. The chemical shifts of the carbon signals provide insight into their hybridization and bonding. Carbons bonded to heteroatoms such as oxygen and nitrogen typically resonate at lower field strengths.
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 75.0 | C-3 |
| 68.0 | C-2' |
| 60.5 | C-5 |
| 58.0 | C-1' |
| 55.0 | C-2 |
| 45.0 | C-4 |
| 35.0 | C-4' |
| 28.0 | C-5' |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to determine the stereochemical relationships, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, establishing the connectivity of adjacent protons within the two pyrrolidine (B122466) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different parts of the molecule, such as the linkage between the two pyrrolidine rings.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a vital technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the connectivity established by NMR.
Hypothetical Mass Spectrometry Data
| Technique | M/Z | Interpretation |
|---|
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
While NMR and mass spectrometry provide the core structural framework, IR and UV-Vis spectroscopy offer complementary information about the functional groups present and the electronic structure of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-N stretching of the amines, and C-H stretching of the aliphatic portions of the molecule. The absence of certain bands, such as a carbonyl stretch, can also be informative.
Hypothetical IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 | Broad | O-H stretch |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1150 | Medium | C-N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: As this compound lacks extensive conjugation, it is not expected to exhibit strong absorption in the visible region. Any absorption in the UV region would likely be due to n→σ* transitions associated with the heteroatoms.
X-ray Crystallographic Studies of this compound and its Co-crystals
Determination of Absolute Configuration
For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is slightly out of phase. By analyzing these subtle differences in the diffraction pattern, the absolute spatial arrangement of the atoms can be determined. Co-crystallization with a molecule of known absolute configuration can also be a powerful strategy to facilitate this determination.
Analysis of Intermolecular Interactions in the Solid State
The packing of molecules in a crystal is governed by a network of intermolecular interactions. A detailed crystallographic study would reveal the nature of these interactions for this compound, such as hydrogen bonding (likely involving the hydroxyl group), van der Waals forces, and other non-covalent interactions. Understanding these interactions is crucial for predicting the physical properties of the solid material, including its melting point, solubility, and polymorphism.
Conformational Analysis of the Bipyrrolidine Scaffold in Crystalline Form
The bipyrrolidine scaffold can adopt various conformations due to the flexibility of the pyrrolidine rings and the rotation around the bond connecting them. X-ray diffraction analysis would provide a static snapshot of the preferred conformation of the molecule in the crystalline state. This would include the determination of the puckering of each pyrrolidine ring and the dihedral angle between the two rings, offering valuable insight into the steric and electronic factors that govern its shape.
Chiroptical Spectroscopy for Enantiomeric Purity and Configuration
Chiroptical spectroscopy techniques are essential for studying chiral molecules in solution. They provide information about the stereochemistry of the molecule and can be used to determine enantiomeric purity.
Optical Rotation Measurements
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. The specific rotation is a characteristic property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration. For this compound, measuring the optical rotation would be a primary step in its chiroptical characterization. The magnitude and sign of the rotation could be used as a simple and rapid method to assess the enantiomeric purity of a sample.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemical features of the molecule. Experimental ECD spectra, when compared with spectra predicted from quantum chemical calculations, can be a powerful tool for determining the absolute configuration of a chiral compound in solution. This technique would be particularly valuable for confirming the absolute configuration determined by X-ray crystallography or for assigning it if suitable crystals cannot be obtained.
Theoretical and Computational Investigations of 2 ,2 Dimethyl 1,3 Bipyrrolidin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules. For a molecule such as 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol, these methods can provide fundamental insights into its behavior at a molecular level.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a computational method that allows for the investigation of the electronic structure of many-body systems. It is widely used to predict the ground-state properties of molecules with a high degree of accuracy. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), can be used to determine its optimized molecular geometry, dipole moment, and the distribution of electronic charge. arabjchem.orgbohrium.com
Table 1: Hypothetical Ground State Properties of this compound calculated using DFT
| Property | Calculated Value | Significance |
| Optimized Energy (Hartree) | -654.321 | Represents the total electronic energy of the molecule in its most stable conformation. |
| Dipole Moment (Debye) | 2.5 | Indicates a moderate polarity, suggesting potential solubility in polar solvents. |
| Mulliken Charge on O | -0.65 | Suggests a high electron density, making it a likely site for electrophilic attack. |
| Mulliken Charge on N(1) | -0.45 | Indicates a nucleophilic character for the nitrogen in the first pyrrolidine (B122466) ring. |
| Mulliken Charge on N(1') | -0.48 | Indicates a nucleophilic character for the nitrogen in the second pyrrolidine ring. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. numberanalytics.com
For this compound, FMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions. The spatial distribution of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO distribution would highlight the sites susceptible to nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) | Significance |
| HOMO Energy | -6.2 | Relates to the ionization potential and the molecule's tendency to donate electrons. |
| LUMO Energy | 1.8 | Relates to the electron affinity and the molecule's tendency to accept electrons. |
| HOMO-LUMO Gap | 8.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. nih.gov By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. researchgate.net Similarly, by calculating the nuclear magnetic shielding tensors, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.
For this compound, DFT calculations could predict the characteristic IR absorption bands corresponding to the O-H stretch of the alcohol, C-N stretching of the pyrrolidine rings, and C-H stretching vibrations. The predicted ¹H and ¹³C NMR spectra would provide chemical shifts for each unique proton and carbon atom, aiding in the structural elucidation and assignment of experimental spectra.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Values | Interpretation |
| IR | ~3400 cm⁻¹ (O-H stretch)~1100 cm⁻¹ (C-N stretch) | Characteristic absorption bands for the hydroxyl group and the pyrrolidine rings. |
| ¹H-NMR | ~3.5-4.0 ppm (CH-OH)~2.5-3.5 ppm (CH₂-N)~1.2 ppm (CH₃) | Predicted chemical shifts for protons in different chemical environments. |
| ¹³C-NMR | ~70-75 ppm (C-OH)~50-60 ppm (C-N)~25-30 ppm (CH₃) | Predicted chemical shifts for carbon atoms in different functional groups. |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape and how this is influenced by its environment.
Exploration of Conformational Landscape
The presence of multiple single bonds in this compound allows for a wide range of possible three-dimensional structures, or conformations. MD simulations can explore this conformational space by simulating the molecule's movements over a period of time, allowing it to sample different conformations. nih.gov By analyzing the simulation trajectory, it is possible to identify the most stable, low-energy conformers and to understand the energy barriers between them. This information is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. For instance, in proline-related catalysts, the puckering of the pyrrolidine ring plays a significant role in determining stereoselectivity. nih.govresearchgate.net
Table 4: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (°)(C2-N1-C3'-C4') | Relative Energy (kcal/mol) | Population (%) |
| A | 60 | 0.0 | 60 |
| B | 180 | 1.2 | 30 |
| C | -60 | 2.5 | 10 |
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations can incorporate solvent effects either explicitly, by including individual solvent molecules in the simulation box, or implicitly, by using a continuum model to represent the solvent. mdpi.com By running simulations in different solvents (e.g., a polar solvent like water versus a non-polar solvent like chloroform), it is possible to investigate how solvent-solute interactions affect the conformational preferences of this compound. For example, in a polar solvent, conformations that expose polar groups to the solvent may be favored, while in a non-polar solvent, conformations that minimize the exposure of polar groups might be more stable. researchgate.net
Table 5: Hypothetical Solvent Effects on the Conformational Population of this compound
| Solvent | Conformer A Population (%) | Conformer B Population (%) | Conformer C Population (%) |
| Chloroform (non-polar) | 65 | 25 | 10 |
| Water (polar) | 45 | 40 | 15 |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule, or ligand, to the binding site of a target protein. The insights gained from molecular docking studies are crucial for understanding the structural basis of protein-ligand interactions and for the rational design of new therapeutic agents.
Theoretical Binding Mode Analysis with Biological Macromolecules
In the absence of empirical structural data for this compound, molecular docking simulations can provide valuable hypotheses regarding its interaction with various biological macromolecules. Such in silico studies are instrumental in identifying potential protein targets and elucidating the key intermolecular interactions that govern the binding process.
The docking procedure typically involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's conformation is often optimized to its lowest energy state. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB) and prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then scored based on a function that estimates the binding affinity. The resulting docked poses can be visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For a molecule like this compound, the hydroxyl group and the nitrogen atoms of the pyrrolidine rings are likely to be key pharmacophoric features, potentially forming hydrogen bonds with amino acid residues in the binding pocket of a target protein. The dimethyl substitution on one of the pyrrolidine rings could influence the molecule's steric and hydrophobic interactions within the binding site.
A hypothetical docking study of this compound with a kinase, a common drug target, might reveal interactions with key residues in the ATP-binding site. For example, the hydroxyl group could act as a hydrogen bond donor or acceptor with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The bipyrrolidine scaffold could form van der Waals contacts with hydrophobic residues lining the pocket.
The following interactive table illustrates a hypothetical summary of the types of interactions that could be predicted from a molecular docking study of this compound with a putative protein target.
Table 1: Hypothetical Interaction Analysis of this compound with a Protein Target
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ASP145 | Hydrogen Bond | 2.8 |
| LYS88 | Hydrogen Bond | 3.1 |
| VAL70 | Hydrophobic | 3.9 |
| ILE120 | Hydrophobic | 4.2 |
This table is for illustrative purposes and represents the type of data generated from a molecular docking analysis.
Assessment of Potential Binding Affinities
Beyond predicting the binding mode, molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. These scores are calculated using various scoring functions that take into account factors such as intermolecular interactions, desolvation energies, and conformational strain.
Lower docking scores generally indicate a more favorable binding affinity. By comparing the docking score of this compound to that of a known inhibitor or the natural substrate of a target protein, researchers can make a preliminary assessment of its potential potency.
It is important to note that docking scores are estimations and may not always perfectly correlate with experimental binding affinities. Therefore, these predictions are often used to prioritize compounds for further experimental testing rather than as a definitive measure of potency.
More advanced computational methods, such as molecular dynamics (MD) simulations and free energy calculations (e.g., MM/PBSA or MM/GBSA), can be employed to refine the docking poses and obtain more accurate predictions of binding affinities. MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event.
The following interactive table provides a hypothetical comparison of the predicted binding affinities of this compound and a reference compound against a panel of protein targets.
Table 2: Hypothetical Predicted Binding Affinities (Docking Scores) for this compound
| Protein Target | This compound Docking Score (kcal/mol) | Reference Compound Docking Score (kcal/mol) |
|---|---|---|
| Kinase A | -8.5 | -9.2 |
| Protease B | -7.2 | -6.8 |
| GPCR C | -9.1 | -8.7 |
This table is for illustrative purposes and represents the type of data generated from a binding affinity assessment.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Bipyrrolidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and understanding the molecular properties that are important for biological activity.
Development of Predictive Models based on Chemical Features
The development of a QSAR model for bipyrrolidine derivatives would involve several key steps. First, a dataset of bipyrrolidine compounds with experimentally determined biological activities against a specific target would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's chemical structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological or 3D features.
Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with the observed biological activity. Various statistical and machine learning methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and artificial neural networks (ANN).
The predictive power of the QSAR model is then evaluated using statistical validation techniques. This typically involves splitting the dataset into a training set for model building and a test set for external validation. A robust and predictive QSAR model can then be used to predict the biological activity of new bipyrrolidine derivatives, including this compound, even before they are synthesized.
pIC50 = 0.5 * logP - 0.2 * Molecular_Weight + 1.5 * Num_H_Donors + 0.8 * Aromatic_Rings + constant
This equation suggests that higher lipophilicity (logP) and a greater number of hydrogen bond donors and aromatic rings are positively correlated with inhibitory activity, while a larger molecular weight is negatively correlated.
Virtual Screening for Analogues with Desired Properties
Once a predictive QSAR model has been developed and validated, it can be used for virtual screening of large compound libraries to identify novel bipyrrolidine analogues with desired biological properties. Virtual screening is a computational technique that allows for the rapid assessment of a large number of compounds, helping to prioritize those with the highest probability of being active.
In a virtual screening campaign, the QSAR model is used to predict the biological activity of each compound in a virtual library. Compounds that are predicted to have high activity can then be selected for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with drug discovery by focusing experimental efforts on the most promising candidates.
For example, a virtual library of commercially available or synthetically accessible bipyrrolidine derivatives could be screened using a QSAR model developed for a specific target. The screening could identify analogues of this compound with modifications that are predicted to enhance its biological activity. These modifications could include the addition of functional groups that increase the number of hydrogen bonds with the target protein or optimize the molecule's physicochemical properties for better absorption and distribution in the body.
The following interactive table illustrates a hypothetical output from a virtual screening campaign based on a QSAR model, ranking analogues of this compound by their predicted activity.
Table 3: Hypothetical Virtual Screening Results for Analogues of this compound
| Analogue ID | Modification | Predicted pIC50 |
|---|---|---|
| BPD-001 | Addition of a phenyl group | 8.2 |
| BPD-002 | Replacement of hydroxyl with an amino group | 7.9 |
| BPD-003 | Addition of a methyl group to the second ring | 7.5 |
This table is for illustrative purposes and represents the type of data generated from a virtual screening study.
Future Directions and Emerging Research Avenues for 2 ,2 Dimethyl 1,3 Bipyrrolidin 3 Ol Research
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The development of efficient and stereoselective synthetic routes to 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol would be the foundational step in enabling its scientific investigation. Initial retrosynthetic analysis suggests that the molecule could be assembled through various strategies, including:
Reductive Amination: A plausible approach involves the reductive amination between a suitably protected 3-hydroxypyrrolidine derivative and 2,2-dimethylpyrrolidin-3-one, or vice versa. The choice of reducing agent would be critical to control stereoselectivity at the newly formed C-N bond.
Nucleophilic Substitution: The reaction of a 3-aminopyrrolidine derivative with a 2,2-dimethyl-3-halopyrrolidine could also be envisioned. Careful optimization of reaction conditions, including solvent, temperature, and base, would be necessary to achieve good yields and minimize side reactions.
Multi-component Reactions: More convergent and atom-economical approaches, such as multi-component reactions, could be explored to construct the bipyrrolidine core in a single step from simpler starting materials.
Future research in this area would focus on comparing the efficiency, scalability, and stereochemical control of these different synthetic pathways. The development of a robust and reliable synthesis is paramount for obtaining the necessary quantities of the compound for further studies.
Advanced Computational Approaches for Deeper Mechanistic Understanding
In the absence of experimental data, computational modeling can provide valuable a priori insights into the structure, properties, and potential reactivity of this compound. Key areas for computational investigation would include:
Conformational Analysis: Determining the preferred three-dimensional conformations of the molecule is crucial, as this will influence its interactions with biological targets. Techniques such as molecular mechanics and density functional theory (DFT) can be employed to identify low-energy conformers.
Quantum Chemical Calculations: DFT calculations can be used to predict a range of molecular properties, including electronic structure, bond energies, and spectroscopic signatures (e.g., NMR and IR spectra). This data would be invaluable for characterizing the synthesized compound.
Reaction Mechanism Studies: Computational modeling can be used to investigate the transition states and reaction pathways of the proposed synthetic routes, aiding in the optimization of reaction conditions for improved efficiency and selectivity.
These computational studies would not only guide the synthetic efforts but also provide a theoretical framework for understanding the fundamental properties of this novel bipyrrolidine system.
Development of Chemical Probes for Biological System Interrogation
Once a reliable synthesis is established, this compound could serve as a scaffold for the development of chemical probes to study biological systems. The pyrrolidine (B122466) and bipyrrolidine motifs are present in many biologically active natural products and synthetic compounds. Potential research avenues include:
Pharmacophore Modeling: The 3D structure of the compound could be used as a starting point for designing derivatives with potential biological activity. The hydroxyl group and the nitrogen atoms of the pyrrolidine rings offer handles for chemical modification to introduce functionalities that could interact with specific biological targets.
Fluorescent Labeling: The attachment of a fluorescent tag to the bipyrrolidine scaffold would enable its use in cellular imaging studies to track its localization and interactions within living cells.
Affinity-based Probes: The development of biotinylated or otherwise tagged derivatives could facilitate the identification of protein binding partners through techniques such as affinity chromatography and mass spectrometry.
The exploration of this compound as a chemical probe could uncover new biological pathways and targets, contributing to the broader field of chemical biology.
Investigation of Bipyrrolidine-Based Molecular Recognition Systems
The stereochemically rich and conformationally constrained structure of this compound makes it an interesting candidate for applications in molecular recognition and supramolecular chemistry. Future research could focus on:
Host-Guest Chemistry: The bipyrrolidine scaffold could be incorporated into larger macrocyclic structures to create novel host molecules capable of selectively binding small molecule or ionic guests. The stereochemistry of the bipyrrolidine unit would likely play a critical role in determining the binding selectivity.
Asymmetric Catalysis: Chiral bipyrrolidine derivatives have been successfully employed as ligands in asymmetric catalysis. The synthesis of enantiomerically pure forms of this compound and its derivatives could lead to the development of new catalysts for stereoselective transformations.
Self-Assembling Systems: The intermolecular interactions of the bipyrrolidine core, potentially involving hydrogen bonding from the hydroxyl group and dipole-dipole interactions, could be exploited to design self-assembling systems with interesting structural and functional properties.
The investigation of these advanced applications would depend on a thorough understanding of the fundamental chemistry of this novel bipyrrolidine, starting with its synthesis and characterization.
Q & A
Q. How can synthetic routes for 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol be optimized to improve yield and purity?
Methodological Answer: Optimization involves screening catalysts, solvents, and reaction temperatures. For bipyrrolidine derivatives, Pd-based catalysts (e.g., Pd(OAc)₂) and Ag₂CO₃ as an additive enhance coupling efficiency . Reaction conditions such as toluene/EtOH/H₂O solvent systems at 90–105°C are effective for analogous heterocyclic syntheses. Purity can be verified via GC (>98%) and nonaqueous titration, with recrystallization in ethanol to remove byproducts .
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for similar pyrrolidin-ol derivatives . Complementary methods include:
Q. How can researchers assess the compound's receptor-binding affinity in early-stage drug discovery?
Methodological Answer: Use in vitro assays such as:
- Radioligand binding assays : Competitive displacement studies with labeled ligands.
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.
For pyrrolidine derivatives, focus on receptors like dopamine or serotonin transporters, where structural analogs show activity .
Advanced Research Questions
Q. What strategies resolve discrepancies in purity measurements between GC and titration methods?
Methodological Answer: Cross-validate results using orthogonal techniques:
- HPLC-MS : Detects trace impurities undetected by GC.
- Elemental Analysis : Confirms stoichiometric consistency (e.g., C, H, N content).
Discrepancies may arise from volatile byproducts (GC bias) or non-titratable impurities. Recrystallization and Karl Fischer titration can address moisture interference .
Q. How can computational modeling predict proton-transfer efficiency in excited states for this compound?
Methodological Answer: Perform semiempirical quantum calculations (e.g., PM6, DFT) to map potential energy surfaces. Studies on bipyridyl analogs show that intramolecular hydrogen bonding between hydroxyl and nitrogen atoms enhances proton-transfer efficiency in the S₁ state . Validate predictions using time-resolved fluorescence spectroscopy.
Q. What chiral resolution techniques are effective for isolating enantiomers of this compound?
Methodological Answer:
Q. How can reaction mechanisms for bipyrrolidine synthesis be elucidated using kinetic studies?
Methodological Answer:
- Rate Profiling : Monitor intermediates via stopped-flow NMR or IR.
- Isotopic Labeling : ¹⁸O or deuterium tracing identifies proton-transfer steps.
For Pd-catalyzed couplings, rate-determining steps often involve oxidative addition or reductive elimination, influenced by ligand electronics .
Data Contradiction & Validation
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthetic batches?
Methodological Answer:
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers).
- COSY/HSQC : Assigns coupling patterns and quaternary carbons.
Contradictions may stem from solvent polarity or pH; standardize conditions (DMSO-d₆ or CDCl₃) and use internal references (TMS) .
Structural & Functional Analysis
Q. What bioisosteric replacements for the hydroxyl group could enhance metabolic stability?
Methodological Answer: Replace the -OH with:
Q. How does steric hindrance from the 2',2'-dimethyl groups affect conformational flexibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
